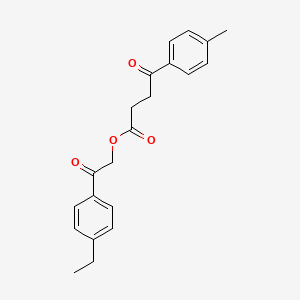
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide, also known as HNIPPA, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of amides and has a molecular weight of 357.48 g/mol. HNIPPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for research in the field of medicine.
Mechanism of Action
The exact mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit antipyretic effects by reducing fever in rats. 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for research in the field of medicine. However, one limitation of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for research on 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide. One potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide and to optimize its therapeutic effects.
Synthesis Methods
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with isobutyl bromide, followed by reaction with benzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 3-bromo-propionyl chloride.
Scientific Research Applications
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been the subject of several scientific studies for its potential therapeutic effects. In one study, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. Another study found that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exhibited analgesic effects by reducing pain responses in mice in a dose-dependent manner.
properties
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-16(2)15-24-22(26)14-20(17-8-4-3-5-9-17)23-19-11-7-6-10-18(19)12-13-21(23)25/h3-13,16,20,25H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRGDSSSTYNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)

![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)
![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)

![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)